1,2-Benzenediol, 3-chloro-6-fluoro-
Description
1,2-Benzenediol (catechol) derivatives are aromatic diols with hydroxyl groups at the 1 and 2 positions of the benzene ring. The compound 1,2-Benzenediol, 3-chloro-6-fluoro- is a halogenated derivative where chlorine and fluorine substituents are introduced at the 3 and 6 positions, respectively.
Key structural features:
- Molecular formula: C₆H₃ClF(OH)₂ (exact mass: ~162.5 g/mol).
- Substituent effects: The electron-withdrawing Cl and F groups increase the acidity of the hydroxyl groups and influence hydrogen-bonding interactions.
Properties
CAS No. |
186589-78-6 |
|---|---|
Molecular Formula |
C6H4ClFO2 |
Molecular Weight |
162.544 |
IUPAC Name |
3-chloro-6-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4ClFO2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H |
InChI Key |
QDLYKRRDQRMUKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1F)O)O)Cl |
Synonyms |
1,2-Benzenediol, 3-chloro-6-fluoro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Effects on Properties
| Substituent Type | Electronic Effect | Biological Impact |
|---|---|---|
| Halogens (Cl, F) | Electron-withdrawing | Increased acidity, lipophilicity, stability |
| Methyl (CH₃) | Electron-donating | Enhanced enzyme binding via hydrophobicity |
| Methoxy (OCH₃) | Electron-donating | Altered redox properties, enzyme inhibition |
Research Findings and Implications
- Antimicrobial Activity : Halogenated and alkylated derivatives show improved activity against resistant pathogens (e.g., MRSA) compared to the parent compound .
- Enzyme Inhibition : Substitutions at positions 3 and 4 (e.g., methoxy, methyl) are critical for targeting tumor-associated carbonic anhydrases .
- Structural Insights : Chloro-fluoro substitution may offer a balance between electronic effects and steric bulk, making 3-chloro-6-fluoro-1,2-benzenediol a candidate for further drug development.
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